Usistapide
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Overview
Description
Usistapide, also known as JNJ-16269110 and R256918, is a microsomal triglyceride transfer protein (MTTP) inhibitor under development for the treatment of obesity and type 2 diabetes.
Scientific Research Applications
1. Role in Insect Development and Potential for Insecticide Design
The biological activity of ecdysone, a hormone crucial in insect development including molting and metamorphosis, is mediated by nuclear receptors such as the ecdysone receptor (EcR) and the Ultraspiracle protein (USP). The crystal structure of the ligand-binding domain of USP in insects reveals its potential for designing novel, environmentally safe insecticides. The structural understanding of USP, an ortholog of the retinoid X receptors in insects, can aid in developing inhibitors targeting these nuclear receptors (Billas et al., 2001).
2. Evolutionary Aspects of USP and EcR Interaction
Research on the heterodimerization interface between USP and the ecdysone receptor (ECR) in insects offers insights into protein structure variability and evolution. This research can contribute to understanding how changes in protein structure lead to new functionalities, which is crucial for interpreting genomic sequences and could potentially influence future drug discovery (Iwema et al., 2009).
3. Structural Insights for Drug Discovery
The structure of the USP ligand-binding domain provides a foundation for understanding nuclear receptors and their inactivity in the absence of a ligand. This understanding is pivotal for drug discovery, especially for conditions where receptor activation or inhibition plays a key role (Clayton et al., 2001).
properties
CAS RN |
403989-79-7 |
---|---|
Product Name |
Usistapide |
Molecular Formula |
C34H31F3N2O3 |
Molecular Weight |
572.6282 |
IUPAC Name |
methyl (R)-2-phenyl-2-(4-(4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamido)phenyl)piperidin-1-yl)acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1 |
InChI Key |
WSYALRNYQFNNGP-WJOKGBTCSA-N |
SMILES |
O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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